(E)-3-methyl-4-((2-(4-methylquinolin-2-yl)hydrazono)methyl)-1-phenyl-1H-pyrazol-5-ol
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Overview
Description
The compound is a hydrazone derivative. Hydrazone compounds are known for their wide range of biological activities . They have been used as herbicides, insecticides, nematocides, redenticides, and plant growth regulators, as well as plasticizers and stabilizers for polymers .
Synthesis Analysis
Hydrazones are typically prepared by a condensation reaction of a hydrazine derivative with a carbonyl compound . For example, a similar compound, 4-[(2-(4,8-dimethylquinolin-2-yl)hydrazono)methyl] benzene-1,3-diol, was prepared by a condensation reaction of 2-hydrazinyl-4,8-dimethylquinoline with 2,4-dihydroxybenzaldehyde .Molecular Structure Analysis
The molecular structure of hydrazones can vary depending on the conditions. For instance, a phenolic quinolyl hydrazone showed different modes of bonding depending on the type of the anion .Chemical Reactions Analysis
Hydrazones have been known to form metal chelates with transition metal ions . For example, a new isatinic quinolyl hydrazone formed mono- and binuclear as well as dimeric chelates with Fe (III), Co (II), Ni (II), Cu (II), VO (II) and Pd (II) ions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure and the environment. For instance, the electronic absorption spectra of a similar hydrazone, 2-[2-(4-methylquinolin-2-yl)hydrazono]-1,2-diphenylethanone, were studied in various solvents of different polarities .Scientific Research Applications
Ultrasound-Assisted Synthesis and Biological Investigations
(E)-3-methyl-4-((2-(4-methylquinolin-2-yl)hydrazono)methyl)-1-phenyl-1H-pyrazol-5-ol, as a part of quinolinyl chalcones containing a pyrazole group, has been synthesized using the ultrasonic method. These compounds, including pyrazole-appended quinolinyl chalcones, have shown promising anti-microbial properties and moderate anti-oxidant activity (Prasath et al., 2015).
Antimalarial Potential
Novel quinoline-pyrazolopyridine derivatives, including this compound, have been synthesized and evaluated for their antimalarial potential. In vitro and in vivo studies against Plasmodium falciparum demonstrated considerable antimalarial activity (Saini et al., 2016).
Antimicrobial and Antiviral Activities
Derivatives of this compound, particularly in the hydrazone and pyrazolo[3,4-b]quinoline classes, exhibit a range of biological activities including antimicrobial and antiviral properties. These derivatives have potential value due to their diverse biological activities (Kumara et al., 2016).
Anticancer Activity
Certain derivatives containing this compound have been synthesized and evaluated for their anticancer activities. They have shown significant inhibitory activities against cancer cell lines, suggesting potential application in cancer treatment (Liu et al., 2009).
Synthesis of Novel Heterocyclic Compounds
Efficient synthesis methods have been developed to create a variety of heterocyclic compounds, including those based on this compound. These methods have implications for the development of new materials with diverse applications (Fan et al., 2015).
Future Directions
Future research could focus on further exploring the properties and potential applications of this compound, as well as similar hydrazone derivatives. For instance, the antimicrobial activity of some transition metal complexes of an isatinic quinolyl hydrazone was studied, suggesting potential applications in the field of medicine .
Properties
IUPAC Name |
5-methyl-4-[(E)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-14-12-20(23-19-11-7-6-10-17(14)19)24-22-13-18-15(2)25-26(21(18)27)16-8-4-3-5-9-16/h3-13,25H,1-2H3,(H,23,24)/b22-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPXOSNIKNMRPP-LPYMAVHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=CC3=C(NN(C3=O)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=C(NN(C3=O)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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